Ethyl cis-4-phenyl-2-butenoate
Description
Significance of Alpha, Beta-Unsaturated Esters in Contemporary Synthetic Chemistry
Alpha, beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group of an ester. wikipedia.org This structural motif is of paramount importance in modern synthetic chemistry due to the electronic properties it confers upon the molecule.
The conjugation creates a delocalized π-electron system, resulting in two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows these compounds to undergo several crucial transformations:
Conjugate Additions: They are excellent substrates for Michael additions, where nucleophiles add to the β-carbon. This reaction is a cornerstone of carbon-carbon bond formation. wikipedia.org
Diels-Alder Reactions: They can act as dienophiles in cycloaddition reactions, providing a pathway to complex cyclic systems.
Polymerization: Many simple α,β-unsaturated esters, like acrylates, are prone to polymerization and are used to produce a wide array of commercially significant polymers. wikipedia.org
Hydrogenation: The double bond can be selectively reduced, often with stereochemical control, to yield saturated esters. mdpi.com
The versatility and reactivity of α,β-unsaturated esters make them fundamental building blocks for synthesizing a wide range of molecules, including natural products, pharmaceuticals, and new materials. nih.gov Their stereochemistry, whether E (trans) or Z (cis), can profoundly influence the outcome of these reactions, making their stereoselective synthesis a key focus area for researchers. nih.gov
The Distinctive Role of Ethyl cis-4-phenyl-2-butenoate as a Versatile Synthetic Building Block
This compound is recognized as a versatile compound for creating complex molecules in medicinal chemistry and for the production of fine chemicals. chemimpex.com Its utility stems from the specific arrangement of its functional groups. The cis configuration influences its reactivity, making it a unique precursor in multi-step syntheses. chemimpex.com
Research applications have demonstrated its role as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com For instance, tetralone structures, which are precursors for biologically active molecules, can be synthesized from phenylbutanoic acid derivatives. researchgate.net The defined stereochemistry of the double bond in this compound is crucial for controlling the stereochemical outcome of subsequent reaction steps, an essential aspect of modern drug development. It serves as a valuable reagent for chemists to explore new reaction pathways and develop innovative compounds with specific three-dimensional structures. chemimpex.com
Comparative Analysis with Trans-Stereoisomers in Reactivity and Synthetic Utility
The distinction between cis (Z) and trans (E) stereoisomers is critical in organic synthesis, as the geometry of the double bond directly impacts a molecule's stability, reactivity, and utility.
Stability and Energetics: The trans-isomer, (E)-4-phenyl-2-butenoate, is generally more thermodynamically stable than the cis-isomer. This is due to reduced steric strain, as the larger substituents (the benzyl (B1604629) group and the ester group) are positioned on opposite sides of the double bond, minimizing unfavorable steric interactions. researchgate.net The higher energy of the cis isomer can sometimes be harnessed to promote specific reactions that are less favorable with the trans isomer. For example, the enthalpy of hydrogenation for ethyl (E)-cinnamate, a similar structure, to its saturated analogue is -114.1 ± 5.2 kJ·mol−1, and it is expected that the value for the cis isomer would be even more negative, reflecting its lower stability. mdpi.com
Reactivity and Stereoselectivity: The stereochemistry of the alkene has a profound influence on its synthetic transformations. masterorganicchemistry.cominflibnet.ac.in
Steric Hindrance: The approach of reagents to the double bond or the carbonyl group is affected by the molecule's geometry. In this compound, the proximity of the benzyl group to the ester functionality can sterically hinder one face of the molecule, potentially directing an incoming reagent to the opposite face. This can lead to high diastereoselectivity in addition reactions.
Stereospecificity: In reactions where the mechanism requires a specific spatial arrangement of atoms, such as certain pericyclic or elimination reactions, the cis and trans isomers will lead to stereochemically distinct products. khanacademy.orgchemistrysteps.com A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. inflibnet.ac.in
Conformational Preferences: The reactivity of α,β-unsaturated esters is also governed by their preference for an s-cis or s-trans conformation (referring to the orientation around the single bond between the α-carbon and the carbonyl carbon). acs.orgacs.org The steric environment created by the cis double bond can influence this conformational equilibrium, thereby affecting the transition states of reactions like the Mannich reaction or Ireland-Claisen rearrangements. wikipedia.org
Table 2: Conceptual Comparison of Cis and Trans Isomers of Ethyl 4-phenyl-2-butenoate
| Feature | This compound | Ethyl trans-4-phenyl-2-butenoate |
|---|---|---|
| Stability | Less stable (higher energy) due to steric strain. researchgate.net | More stable (lower energy) due to minimized steric interactions. mdpi.com |
| Steric Hindrance | Increased steric hindrance on one face of the molecule. | Less sterically hindered, allowing easier access for reagents. |
| Reactivity Profile | Higher ground state energy may lead to lower activation barriers for certain reactions. | Lower ground state energy; generally less reactive under identical conditions. |
| Synthetic Utility | Useful for stereoselective syntheses where the cis geometry is required to control the formation of a specific stereoisomer. chemimpex.comresearchgate.net | Commonly used as a standard building block due to its stability and predictable reactivity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-4-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54966-42-6 | |
| Record name | 2-Butenoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Advanced Preparative Strategies for Ethyl Cis 4 Phenyl 2 Butenoate
Classical Chemical Synthesis Routes to cis-Butenoate Esters
The formation of cis-butenoate esters, including Ethyl cis-4-phenyl-2-butenoate, can be approached through several foundational organic reactions. These methods, while traditional, offer a fundamental basis for understanding the construction of the target molecule's α,β-unsaturated ester framework.
Exploration of Esterification Techniques for Unsaturated Carboxylic Acid Precursors
Esterification represents a direct and common route to esters, provided the corresponding carboxylic acid is available. The classical Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. wikipedia.orgresearchgate.net For the synthesis of this compound, the precursor would be cis-4-phenyl-2-butenoic acid, which is treated with ethanol (B145695).
RCO₂H + R'OH ⇌ RCO₂R' + H₂O wikipedia.org
This reaction is an equilibrium process. wikipedia.org To drive the reaction toward the ester product, Le Châtelier's principle is applied, often by using the alcohol as the solvent (in large excess) or by removing the water as it forms. wikipedia.org
Alternative laboratory-scale methods that avoid the equilibrium limitations of Fischer esterification involve the use of more reactive carboxylic acid derivatives. For instance, the corresponding acyl chloride can react with an alcohol in an irreversible reaction to produce the ester. wikipedia.org Similarly, acid anhydrides can be employed. wikipedia.org For substrates sensitive to harsh acidic conditions and high temperatures, milder techniques such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be utilized. wikipedia.org
Carbonyl Olefination Strategies (e.g., Wittig Reactions, Horner-Wadsworth-Emmons)
Carbonyl olefination reactions are powerful tools for forming carbon-carbon double bonds and are central to the synthesis of unsaturated esters.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.org The synthesis of the ylide begins with the reaction of a phosphine (B1218219), like triphenylphosphine, with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the carbanion is alkyl) typically lead to (Z)-alkenes, which corresponds to the desired cis configuration. organic-chemistry.org In contrast, stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org To favor the cis product, a non-stabilized or semi-stabilized ylide would be reacted with an appropriate aldehyde.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.org
The standard HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgtcichemicals.com However, significant modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari modification uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF) to produce (Z)-alkenes with excellent stereoselectivity. wikipedia.org Another approach, developed by Ando, utilizes ethyl (diaryl)phosphonoacetates to obtain (Z)-α,β-unsaturated esters with high selectivity under practical conditions. tcichemicals.comuniversiteitleiden.nl These modified HWE protocols are particularly relevant for the targeted synthesis of this compound.
| Reaction | Reagents | Typical Selectivity | Notes |
|---|---|---|---|
| Wittig Reaction | Non-stabilized phosphonium ylide + Aldehyde | Z-selective (cis) | Favored for cis-alkene synthesis from simple alkyl ylides. organic-chemistry.org |
| Wittig Reaction | Stabilized phosphonium ylide + Aldehyde | E-selective (trans) | Less suitable for the target cis-isomer. organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | Standard phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) + Base (e.g., NaH) + Aldehyde | E-selective (trans) | The classical HWE reaction generally yields the trans-product. wikipedia.org |
| Still-Gennari HWE Modification | Electron-withdrawing phosphonate (e.g., bis(trifluoroethyl)phosphonoacetate) + KHMDS/18-crown-6 + Aldehyde | Z-selective (cis) | A key method for achieving high cis-selectivity. wikipedia.org |
| Ando HWE Modification | Ethyl (diaryl)phosphonoacetate + Base + Aldehyde | Z-selective (cis) | Provides high Z-selectivity for α,β-unsaturated esters. tcichemicals.comuniversiteitleiden.nl |
Stereoselective Synthesis of this compound
Achieving the specific cis (or Z) geometry of the double bond is the primary stereochemical challenge in synthesizing this compound. This requires methods that can selectively form one geometric isomer over the other.
Diastereoselective and Enantioselective Approaches
When a molecule contains more than one stereocenter or a stereocenter and a geometric isomer, the synthesis must control the relative configuration, a concept known as diastereoselectivity. In the context of this compound, the focus is on diastereoselectivity with respect to the double bond geometry. As discussed, modified HWE reactions provide a powerful tool for the diastereoselective synthesis of the cis-isomer. wikipedia.orgtcichemicals.com
Enantioselective synthesis would be relevant if a chiral center were present in the molecule or if the target was a chiral derivative. For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate can produce chiral intermediates like ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. researchgate.net While this compound itself is achiral, enantioselective methods are crucial for synthesizing its chiral derivatives or for reactions where it might be used as a prochiral substrate.
Catalytic Asymmetric Synthesis Methods
Catalytic asymmetric synthesis aims to use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct catalytic asymmetric synthesis of this compound is not the primary focus (as the molecule is achiral), these principles are paramount in the broader field of phenylbutenoate chemistry.
For example, N-heterocyclic carbene (NHC) catalysis has been used in the asymmetric synthesis of trans-γ-lactams from imines and ethyl trans-4-oxo-2-butenoate. nih.gov This demonstrates how catalytic systems can control stereochemistry in reactions involving related butenoate structures. The development of catalysts that could favor the formation of cis-isomers in related transformations remains an active area of research.
Synthesis of Key Precursors and Related Phenylbutenoate Derivatives
The successful synthesis of the target compound relies on the availability of key starting materials and precursors. The synthesis of these precursors often involves multi-step processes.
A primary precursor is 4-phenyl-2-butenoic acid . Its trans isomer can be synthesized via methods like the Perkin or Doebner condensation, while access to the cis isomer is more challenging and might involve stereoselective reduction of a corresponding alkyne or specific olefination strategies. Subsequent esterification yields the final product.
Another important class of precursors are 4-phenyl-4-oxobutenoate derivatives . For example, ethyl (E)-4-oxo-4-phenyl-2-butenoate can be synthesized via a Friedel-Crafts reaction between an aromatic hydrocarbon and a maleic anhydride (B1165640) derivative in the presence of an acid catalyst and an alkylating agent. google.com This 4-oxo derivative can then be a versatile intermediate for further transformations.
The synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives has been achieved through the reaction of appropriate substituted acetophenones with diethyl oxalate (B1200264) in the presence of sodium ethoxide. ut.ac.ir These compounds are valuable building blocks in medicinal chemistry. ut.ac.ir
Furthermore, ethyl 2-hydroxy-4-phenylbutanoate is a key chiral intermediate, particularly for the synthesis of ACE inhibitors. researchgate.net It is often prepared by the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, using either chemical catalysts or enzymatic methods with carbonyl reductases. researchgate.net
| Compound Name | Structure | Role / Synthetic Route | Reference |
|---|---|---|---|
| 4-Phenyl-2-butenoic acid | C₆H₅CH₂CH=CHCOOH | Direct precursor for esterification to form Ethyl 4-phenyl-2-butenoate. | |
| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | C₆H₅CH₂CH₂COCOOEt | Precursor for asymmetric reduction to chiral hydroxy esters. | researchgate.net |
| Ethyl (E)-4-oxo-4-phenyl-2-butenoate | C₆H₅COCH=CHCOOEt | Synthesized via Friedel-Crafts reaction; versatile intermediate. | google.com |
| Ethyl 2,4-dioxo-4-phenylbutanoate | C₆H₅COCH₂COCOOEt | Synthesized from acetophenone (B1666503) and diethyl oxalate. | ut.ac.ir |
| Ethyl (R)-2-hydroxy-4-phenylbutanoate | C₆H₅CH₂CH₂CH(OH)COOEt | Key chiral intermediate for pharmaceuticals; synthesized by asymmetric reduction of OPBE. | researchgate.net |
Preparation of Ethyl 2-oxo-4-phenylbutyrate (OPBE) as a Precursor
Ethyl 2-oxo-4-phenylbutyrate (OPBE), an aliphatic α-ketoester, serves as a critical precursor in various synthetic pathways, most notably for producing chiral intermediates for angiotensin-converting enzyme (ACE) inhibitors. researchgate.netchemicalbook.com Several methodologies have been developed for its preparation, utilizing different starting materials and reaction conditions.
One common approach involves the direct esterification of 2-oxo-4-phenylbutyric acid. In a typical procedure, 2-oxo-4-phenylbutyric acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com After the reaction, the mixture is concentrated, diluted with water, and the resulting oil is extracted and purified by vacuum distillation to yield ethyl 2-oxo-4-phenylbutyrate. prepchem.com
Grignard reactions offer another versatile route. One such method begins with the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent. google.com This reagent is then reacted with diethyl-aceto oxalate to produce OPBE. google.com An alternative Grignard-based synthesis involves reacting a Grignard reagent from β-halogeno ethylbenzene (B125841) with ethyl oxalyl monochloride in the presence of a copper salt, such as CuX or Li₂CuX₄. google.com This latter method is reported to have good reaction selectivity and yields a product with purity exceeding 97% after high vacuum rectification, effectively minimizing byproducts often seen in other Grignard reactions with diethyl oxalate. google.com
A third distinct strategy employs a condensation reaction. In this method, a diester is treated with a strong base like potassium tert-butoxide in a solvent such as toluene (B28343) at a low temperature, which is then allowed to warm to room temperature. chemicalbook.com The product is subsequently isolated through extraction and purified by flash chromatography. chemicalbook.com
| Method | Starting Materials | Key Reagents | Conditions | Reported Yield/Purity |
| Esterification | 2-Oxo-4-phenylbutyric acid, Ethanol | Concentrated H₂SO₄ | Reflux for 5 hours | 113 g from 130 g acid |
| Grignard Reaction 1 | Beta-bromophenylethane, Diethyl-aceto oxalate | Magnesium | Grignard reaction at 30-60°C; Addition at -30 to 50°C | Not specified |
| Grignard Reaction 2 | β-halogeno ethylbenzene, Ethyl oxalyl monochloride | Magnesium, Copper salt (e.g., CuCN.LiX) | Grignard formation; Addition reaction at -20 to 160°C | Purity >97% |
| Condensation | Diester (unspecified) | Potassium tert-butoxide, Toluene | 0°C to room temperature | 78% |
Routes to Other Substituted Phenylbutenoates and Butanoates
The structural motif of phenylbutenoate and phenylbutanoate is central to numerous compounds, and various synthetic strategies have been developed to access substituted derivatives. These routes allow for the introduction of diverse functional groups and stereochemical configurations.
A prominent method for creating substituted phenylbutenoates is the Friedel-Crafts reaction. google.com This approach involves the reaction of an aromatic hydrocarbon with a maleic anhydride derivative in the presence of an acid catalyst like aluminum chloride and an alkylating agent. google.com This process can form 4-phenyl-4-oxo-2-butenoate derivatives in a single step. google.com
Intramolecular cyclization of substituted phenylbutanoic acid esters provides a pathway to complex polycyclic structures. For example, the cyclization of 2-phenylbutanoic acid esters that have a terminal p-azidophenyl group can lead to tetrahydronaphthalene lignan (B3055560) esters. researchgate.net Specifically, one such p-azidophenyl-substituted butanoate was found to form an ethyl spirodienone carboxylate. researchgate.net
Furthermore, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) is a key route to chiral substituted phenylbutanoates. This process is widely used to synthesize both (R)- and (S)-enantiomers of ethyl 2-hydroxy-4-phenylbutanoate, which are valuable chiral intermediates. researchgate.net
Chemoenzymatic and Biocatalytic Pathways in Stereocontrolled Synthesis
Chemoenzymatic and biocatalytic methods are powerful tools for achieving high stereoselectivity in the synthesis of chiral molecules, a critical requirement for the production of many pharmaceuticals. utupub.fiuniovi.es These approaches are frequently employed for the stereocontrolled synthesis of derivatives of phenylbutenoates and butanoates.
The most significant application in this area is the asymmetric bioreduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE), to produce enantiomerically pure ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE). researchgate.netchemicalbook.com This transformation is catalyzed by carbonyl reductases, with cofactor regeneration being a crucial aspect of the process efficiency. researchgate.net For instance, a carbonyl reductase from Candida parapsilosis (CpCR) has been successfully used for this reduction. researchgate.net In another study, a newly discovered reductase, CgKR2, enabled the production of (R)-HPBE from OPBE at a high substrate concentration (1 M) with an enantiomeric excess (ee) greater than 99% without the need for external cofactor addition. researchgate.net The use of Saccharomyces cerevisiae (baker's yeast) for the asymmetric reduction of OPBE has also been reported. chemicalbook.commdpi.com
The combination of chemical synthesis with enzymatic steps (chemoenzymatic cascades) allows for the construction of complex chiral molecules from simple starting materials. rsc.org For example, a C-C bond-forming reaction can be paired with an enantioselective biocatalytic transformation, such as a bioreduction or bioamination, to build a specific carbon framework with high stereocontrol. rsc.org Multi-enzyme cascades have been designed for related substrates, such as the synthesis of a sitagliptin (B1680988) intermediate from ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate using a transaminase, an esterase, an aldehyde reductase, and a formate (B1220265) dehydrogenase. frontiersin.org
These biocatalytic strategies offer mild, highly selective, and environmentally favorable routes to key chiral intermediates. rsc.org
| Enzyme/System | Enzyme Source | Substrate | Product | Key Outcome |
| Carbonyl Reductase (CpCR) | Candida parapsilosis ATCC 7330 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | Highly selective asymmetric reduction. researchgate.net |
| Reductase CgKR2 | Not specified | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | >99% ee; Space-time yield of 700 g·L⁻¹·d⁻¹. researchgate.net |
| Yeast | Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Asymmetric reduction. chemicalbook.com |
| Multi-enzyme Cascade | Roseomonas deserti (Transaminase), Synechocystis sp. (Aldehyde Reductase), Pseudomonas sp. (Formate Dehydrogenase) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Sitagliptin intermediate | 72-91% conversion. frontiersin.org |
Chemical Reactivity, Transformation Mechanisms, and Catalysis of Ethyl Cis 4 Phenyl 2 Butenoate
Fundamental Reaction Mechanisms of Alpha, Beta-Unsaturated Esters
The reactivity of α,β-unsaturated esters, including Ethyl cis-4-phenyl-2-butenoate, is governed by the electronic interplay between the alkene and the ester functional groups. This conjugation creates a delocalized π-system, resulting in two primary electrophilic sites: the carbonyl carbon and the β-carbon. jove.comwikipedia.org This electronic structure dictates the compound's susceptibility to various addition reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to α,β-unsaturated esters can occur via two main pathways: direct (1,2-addition) or conjugate (1,4-addition). libretexts.orglibretexts.org
Direct (1,2-) Addition: This pathway involves the nucleophile attacking the electrophilic carbonyl carbon. This is more common with strong, "hard" nucleophiles like Grignard reagents, organolithium compounds, or lithium aluminum hydride. jove.com The reaction is often faster but may be reversible.
Conjugate (1,4-) Addition: In this mechanism, the nucleophile attacks the β-carbon of the conjugated system. wikipedia.org This is favored by "soft," weaker nucleophiles such as amines, thiols, organocuprates (Gilman reagents), and enolates. jove.commasterorganicchemistry.com The attack generates an enolate intermediate, which is stabilized by resonance. Subsequent protonation, typically during workup, leads to the formation of a saturated carbonyl compound through keto-enol tautomerism. libretexts.orgpressbooks.pub Conjugate addition is often the thermodynamically more stable pathway.
The choice between 1,2- and 1,4-addition is primarily influenced by the nature of the nucleophile, as summarized in the table below.
| Addition Type | Attacked Site | Favorable Nucleophiles | Product Type |
| 1,2-Addition | Carbonyl Carbon | Strong/Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums) | Unsaturated Alcohol (after protonation) |
| 1,4-Addition (Conjugate) | β-Carbon | Weaker/Soft Nucleophiles (e.g., Enolates, Amines, Cuprates) | Saturated Carbonyl Compound (after tautomerization) |
Diels-Alder Cycloadditions
In the context of the Diels-Alder reaction, α,β-unsaturated esters like this compound typically function as dienophiles due to the electron-withdrawing nature of the ester group, which activates the double bond for cycloaddition with a conjugated diene. The reaction is a concerted, pericyclic process that forms a six-membered ring. thieme-connect.com
The reactivity and stereoselectivity of the cycloaddition can be significantly enhanced by using Lewis acid catalysts. thieme-connect.comacs.org Lewis acids coordinate to the carbonyl oxygen, increasing the dienophile's electrophilicity and lowering the energy of the transition state. Recent advancements have focused on developing highly enantioselective Diels-Alder reactions using chiral Lewis acids, enabling the synthesis of complex cyclic structures with high stereocontrol from simple α,β-unsaturated esters. acs.org For instance, catalytic systems based on silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acids have proven effective for various α,β-unsaturated methyl esters, achieving excellent yields and selectivities even with low catalyst loadings. acs.org
Michael Addition Reactions
The Michael addition is a specific and widely used type of conjugate addition. libretexts.org It involves the addition of a stabilized carbanion (an enolate, known as the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.comorganicchemistrytutor.com The driving force is the formation of a new, stable carbon-carbon bond. masterorganicchemistry.com
The mechanism proceeds in three key steps:
Enolate Formation: A base deprotonates a compound with an acidic α-hydrogen (e.g., a malonic ester or β-keto ester) to form a nucleophilic enolate. masterorganicchemistry.comorganicchemistrytutor.com
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor), forming a new C-C bond and a new, resonance-stabilized enolate intermediate. masterorganicchemistry.combyjus.com
Protonation: The enolate intermediate is protonated, often by the solvent or during an acidic workup, to yield the final 1,5-dicarbonyl product. organicchemistrytutor.com
The scope of Michael acceptors is broad and includes α,β-unsaturated ketones, esters, nitriles, and nitro compounds. libretexts.org The reaction is a powerful tool for constructing complex molecules from simpler precursors.
Investigating Chemical Transformations Leading to Novel Derivatives
This compound serves as a valuable starting material for creating new molecules through various chemical transformations. chemimpex.com These strategies focus on modifying its core structure to access a range of derivatives.
Derivatization Strategies for Structural Modification
Derivatization of cinnamic acid esters, a class to which this compound belongs, is a common strategy in organic synthesis. These modifications can target the carboxyl group, the double bond, or the phenyl ring.
Esterification and Amidation: The ester group can be transformed via transesterification with different alcohols or converted into amides by reaction with amines. beilstein-journals.orgsapub.org For example, direct amidation can be achieved using coupling reagents like COMU or by converting the corresponding cinnamic acid to an acid chloride before reacting it with an amine. beilstein-journals.org
Hydrogenation: The carbon-carbon double bond can be selectively reduced (conjugated reduction) to yield the corresponding saturated ester, ethyl 4-phenylbutanoate. This transformation can be achieved using various catalytic hydrogenation methods. wikipedia.org
Oxidative Esterification: Cinnamyl alcohols can be directly oxidized to form cinnamic esters. A chromium-based catalyst has been used for the oxidative esterification of cinnamyl alcohols with H₂O₂ as the oxidant. beilstein-journals.org
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction provides a stereoselective route to (E)-2-aryl cinnamic acid esters, demonstrating a method for synthesizing derivatives with substituents on the aromatic ring. organic-chemistry.org
The following table summarizes some derivatization approaches applicable to cinnamic esters.
| Reaction Type | Reagents/Catalysts | Functional Group Modified | Product Type |
| Amidation | PCl₃, Amine | Ester | Cinnamic Amide beilstein-journals.org |
| HWE Olefination | DBU–LiCl, Acetonitrile | Aromatic Ring/Alkene | (E)-2-Aryl Cinnamic Ester organic-chemistry.org |
| Fisher Esterification | Sulfuric Acid, Alcohol | Carboxylic Acid (from Cinnamic Acid) | Cinnamic Ester sapub.org |
| Oxidative Esterification | Cr-based catalyst, H₂O₂ | Alcohol (from Cinnamyl Alcohol) | Cinnamic Ester beilstein-journals.org |
Rearrangement Reactions
Unsaturated esters can participate in various rearrangement reactions, often induced by photochemical or thermal means, to yield structurally distinct isomers or new heterocyclic systems.
Photo-Fries Rearrangement: Aryl esters, upon irradiation, can undergo a photo-Fries rearrangement. Studies on aryl 3-methyl-2-butenoate esters, which are structurally similar to the subject compound, show that irradiation leads to jove.commasterorganicchemistry.com-migrated photoproducts (o- and p-acylphenols). conicet.gov.ar This photochemical reaction proceeds from the singlet excited state via a radical mechanism. conicet.gov.ar
Zimmerman–O'Connell–Griffin Rearrangement: Certain unsaturated carbonyl compounds undergo photochemical rearrangement to form ketene (B1206846) intermediates. For example, irradiation of (E)-1,2-dibenzoyl ethylene (B1197577) leads to its Z-isomer, which then rearranges to a ketene. This ketene can be trapped by nucleophiles like ethanol (B145695) to form an ester, specifically ethyl 4-phenyl-4-phenoxy-3-butenoate in one reported case. acs.orgnih.gov This highlights a potential rearrangement pathway for related phenyl-butenoate structures.
Isoxazoline Rearrangement: The rearrangement of certain substituted isoxazolines can lead to the formation of α,β-unsaturated ketoesters. For example, the reaction of 4-ethoxycarbonyl-5-phenyl-4-isoxazoline with iodomethane (B122720) resulted in the formation of (E)-ethyl 2-oxo-4-phenyl-3-butenoate. clockss.org
These rearrangement reactions provide pathways to complex molecules that might be difficult to synthesize through other routes.
Ring-Opening Reactions in Related Systems
While specific ring-opening reactions of this compound are not extensively detailed in the provided search results, the reactivity of structurally related compounds provides insight into potential transformations. For instance, cinnamyl esters, which share the phenyl-substituted alkene motif, can be synthesized through the nucleophilic ring-opening of cyclic carbonates. researchgate.net This reaction proceeds regioselectively, with the nucleophile attacking the less substituted carbon. researchgate.net In systems containing multiple carbonyl groups, this reaction can be chemoselective. researchgate.net
Furthermore, cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, undergo a variety of catalytic ring-opening reactions. scispace.com The presence of an electron-withdrawing group, such as an ester, and an electron-donating group facilitates ring-opening by a Lewis acid catalyst. scispace.com This activation allows for subsequent reactions with nucleophiles. scispace.com For example, the ring-opening of D-A cyclopropanes with heteroatom nucleophiles like amines, alcohols, and thiols has been used to synthesize enantioenriched γ-aminobutyric acid (GABA) derivatives. scispace.com
In the context of gem-difluorocyclopropanes, palladium-catalyzed ring-opening cross-coupling reactions have been developed. rsc.org These reactions can proceed with various nucleophiles, including β-diketones and β-keto esters, facilitated by bulky and electron-rich phosphine (B1218219) ligands. rsc.org Mechanistic studies suggest that these reactions can be enhanced by additives like CO2, which can increase the nucleophilicity of water by forming transient carbonate intermediates. rsc.org
Catalytic Systems for Enhancing Reactivity and Selectivity
Palladium catalysts are effective in a variety of transformations involving unsaturated esters. For example, palladium-catalyzed Wacker-type oxidations can convert terminal and internal alkenes to ketones using molecular oxygen as the oxidant. nih.gov The use of a co-catalyst, such as an iron salt, can enhance the reaction's efficiency. nih.gov In the context of related cinnamyl systems, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids yields allylic amines with high regioselectivity. mdpi.com The mechanism is proposed to involve an SN2-type ring opening of the aziridine. mdpi.com
Furthermore, palladium complexes with specific ligands can catalyze the regioselective addition of compounds like ethyl phenylphosphinate to terminal alkynes, with the regioselectivity being dependent on the choice of ligand and solvent. rsc.org In the synthesis of complex molecules, palladium-catalyzed reactions of allylic alcohols can be facilitated by hydrogen-bond-assisted activation. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions in Related Systems
| Reaction Type | Catalyst System | Substrate Example | Product Type | Ref |
| Wacker-Type Oxidation | Pd/Fe | Aliphatic alkenes | Ketones | nih.gov |
| Cross-Coupling | Pincer-complex Pd catalyst | Vinyl aziridines | Allylic amines | mdpi.com |
| Regioselective Addition | Palladium-diphosphine complex | Terminal alkynes | Markovnikov addition product | rsc.org |
Organocatalysis offers a metal-free approach to activating substrates like this compound. Chiral primary amine-thioureas are effective bifunctional catalysts. beilstein-journals.org The primary amine group can form an enamine or iminium ion with a carbonyl compound, while the thiourea (B124793) moiety activates the electrophile through hydrogen bonding. beilstein-journals.org This dual activation strategy has been applied in asymmetric Michael additions and Diels-Alder reactions. beilstein-journals.orgmdpi.com
For instance, the reaction of isobutyraldehyde (B47883) with (E)-methyl 2-oxo-4-phenylbut-3-enoate, a compound structurally similar to the title compound, can be catalyzed by a primary amine-thiourea to form substituted dihydro-2H-pyran-6-carboxylates. beilstein-journals.org The proposed mechanism involves the formation of an imine between the catalyst and the aldehyde, which is in equilibrium with the corresponding enamine. The thiourea group is believed to interact with the carbonyl groups of the butenoate, directing the stereochemical outcome. beilstein-journals.org Kinetic studies of organocatalytic Diels-Alder reactions have highlighted the importance of acid co-catalysts in improving enantioselectivities and expanding the substrate scope. caltech.edu
Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic esters through hydrolysis or transesterification. researchgate.netthieme-connect.de For the related compound, ethyl (R,S)-2-hydroxy-4-phenylbutyrate, Lipase (B570770) PS from Pseudomonas cepacia has been identified as an effective catalyst for the enantioselective hydrolysis of the (S)-enantiomer, yielding (R)-ethyl 2-hydroxy-4-phenylbutyrate. researchgate.net Conversely, Novozym 435, a lipase from Candida antarctica, exhibits (R)-selectivity. researchgate.net
The efficiency of these enzymatic resolutions can be influenced by the reaction conditions. For example, in the transesterification of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate, the addition of vinyl acetate (B1210297) can suppress the competing hydrolysis side-reaction, leading to a significant increase in the enantiomeric ratio (E value). researchgate.net The choice of acyl donor is also crucial; vinyl laurate was found to be an effective acyl donor, facilitating product separation. researchgate.net Chemoenzymatic processes, which combine chemical and enzymatic steps, have been developed for the synthesis of chiral compounds. For instance, a one-pot process combining an organocatalyzed aldol (B89426) condensation with an alcohol dehydrogenase-catalyzed bioreduction can produce chiral 1,3-diols. rsc.org
Table 2: Enzymatic Resolutions of a Related Phenylbutanoate Ester
| Enzyme | Substrate | Reaction Type | Selectivity | E value | Ref |
| Lipase PS | (R,S)-Ethyl 2-hydroxy-4-phenylbutyrate | Hydrolysis | (S)-enantiomer | 22 | researchgate.net |
| Novozym 435 | (R,S)-Ethyl 2-hydroxy-4-phenylbutyrate | Hydrolysis | (R)-enantiomer | 22 | researchgate.net |
| Lipase PS | (R,S)-Ethyl 2-hydroxy-4-phenylbutyrate | Transesterification with vinyl acetate | (S)-enantiomer | >100 | researchgate.net |
Kinetic and Mechanistic Studies of Reactions Involving this compound
In enzymatic reactions, Michaelis-Menten kinetics are often used to describe the relationship between the reaction rate and substrate concentration. thieme-connect.de For the lipase-catalyzed kinetic resolution of ethyl (R,S)-2-hydroxy-4-phenylbutyrate, the apparent maximum reaction rate (Vmax,app) and Michaelis constant (Km,app) have been estimated. researchgate.net The kinetic model for the lipase AK-catalyzed resolution of this ester was described by a double substrate ping-pong mechanism. researchgate.net
In organocatalysis, kinetic studies have been instrumental in elucidating reaction mechanisms and identifying more reactive catalytic species. For instance, in imidazolidinone-catalyzed Diels-Alder reactions, kinetic analysis revealed the importance of an acid co-catalyst and led to the development of more active catalysts. caltech.edu These studies often involve monitoring the reaction progress over time using techniques like NMR spectroscopy to determine reaction rates under different conditions. caltech.edu
Application of Kinetic Isotope Effects (KIEs)
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. This is achieved by measuring the difference in reaction rates between a compound with a normal isotopic abundance and one that has been isotopically labeled at a specific position.
In reactions involving α,β-unsaturated esters, KIEs can help distinguish between different mechanistic pathways. For instance, in conjugate addition reactions, a significant KIE observed upon deuteration of the nucleophile would suggest that the nucleophilic attack is the rate-determining step. Conversely, the absence of a significant KIE at this position might indicate that a subsequent step, such as protonation of an intermediate, is rate-limiting. nih.gov
A study on the coupling reaction of ethyl cinnamate (B1238496) (a structural analog of ethyl 4-phenyl-2-butenoate) with propene found a pronounced carbon isotope effect at the β-carbon of the ester. nih.gov This suggests that the insertion of the olefin into the metal-hydride bond is the rate-limiting step. nih.gov Similarly, in the conjugate addition of amines to α,β-unsaturated esters, 13C KIE studies, in conjunction with DFT calculations, have shown that the protonation of a zwitterionic intermediate by the catalyst is the rate-limiting and enantiodetermining step. nih.gov
Solvent KIEs have also been employed to understand the role of the solvent in the reaction mechanism. In the copper(II)-catalyzed β-borylation of α,β-unsaturated carbonyl compounds in water, a significant solvent KIE suggested that water molecules are involved in the formation of a reactive diboron (B99234) complex. organic-chemistry.org
Table 1: Examples of Kinetic Isotope Effects in Reactions of α,β-Unsaturated Esters
| Reaction Type | Labeled Position | kH/kD | Interpretation | Reference |
| Coupling of Ethyl Cinnamate with Propene | β-Carbon (¹³C) | 1.019 | Olefin insertion is rate-limiting. | nih.gov |
| Conjugate Addition of Amines | Catalyst Proton | Significant | Protonation of intermediate is rate-limiting. | nih.gov |
| β-Borylation in Water | Solvent (D₂O) | Significant | Water participates in the formation of the reactive species. | organic-chemistry.org |
Hammett Plots for Reaction Pathway Elucidation
The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. wikipedia.org By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, known as the reaction constant (ρ), provides valuable insight into the reaction mechanism. wikipedia.orgacs.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org
For reactions involving α,β-unsaturated esters with a phenyl group, such as this compound, a Hammett analysis can be performed by introducing various substituents on the phenyl ring. For example, in a study of the coupling reaction of para-substituted ethyl cinnamates with propene, a positive ρ value of +1.1 was obtained. nih.gov This supports a mechanism where an electron-withdrawing group on the phenyl ring stabilizes a negative charge that develops in the transition state, likely during the olefin insertion step. nih.gov Similarly, a Hammett study on the conjugate addition of aldehydes to C-substituted maleimides revealed a positive ρ value, indicating that the carbon-carbon bond formation to generate an enolate-type intermediate is the rate-limiting step. ethz.ch
Table 2: Hammett Reaction Constants (ρ) for Reactions of α,β-Unsaturated Carbonyl Compounds
| Reaction | Substituent Varied | ρ Value | Mechanistic Implication | Reference |
| Coupling of Ethyl Cinnamates with Propene | para-substituents on phenyl ring | +1.1 | Buildup of negative charge in the transition state. | nih.gov |
| Conjugate Addition of Aldehydes to Maleimides | C-substituents on maleimide | +2.29 | C-C bond formation is rate-limiting. | ethz.ch |
| Palladium-Catalyzed Allyl-Aryl Coupling | para-substituents on aryl siloxane | Positive | Negative charge on the aryl ring is stabilized in the transition state. | acs.org |
Probing Reaction Intermediates and Transition States
The direct observation of reaction intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. york.ac.ukethz.ch These species are often short-lived and present in low concentrations, making their study challenging. libretexts.org A combination of spectroscopic techniques and computational methods is often employed to gain insights into their structure and energetics. york.ac.ukbeilstein-journals.org
Probing Reaction Intermediates:
Spectroscopic Methods: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to detect and characterize reaction intermediates. york.ac.uk For instance, in the reaction of lithium dimethylcuprate with α,β-unsaturated esters, NMR spectroscopy provided evidence for the formation of an olefin-copper π-complex as an initial intermediate. acs.org
Trapping Experiments: Intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. beilstein-journals.org
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for studying charged intermediates in the gas phase, providing information free from solvent effects. ethz.ch
Probing Transition States:
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to model the geometries and energies of transition states. umn.edumit.eduims.ac.jp These calculations can help to visualize the structure of the transition state and to understand the factors that influence its stability. fossee.in For example, computational studies on the conjugate addition of amines to α,β-unsaturated esters have elucidated the structure of the transition state for the protonation of the zwitterionic intermediate. nih.gov
Kinetic Isotope Effects and Hammett Plots: As discussed previously, these experimental techniques provide indirect evidence about the nature of the transition state.
In the context of this compound, computational studies could predict the transition state structures for various reactions, such as Diels-Alder cycloadditions or conjugate additions. These theoretical predictions can then be correlated with experimental data to build a comprehensive mechanistic picture. For example, in the [3+2] cycloaddition of a nitrone with methyl-3-butenoate, computational studies identified the transition state and explained the observed regioselectivity. researchgate.net
Applications of Ethyl Cis 4 Phenyl 2 Butenoate As a Strategic Intermediate in Advanced Chemical Research
Role in the Synthesis of Complex Organic Molecules
Ethyl cis-4-phenyl-2-butenoate is a valued reagent in organic synthesis, providing a versatile scaffold for the construction of more intricate molecular architectures. chemimpex.comchemimpex.com Its structure, featuring an α,β-unsaturated ester with a phenyl substituent, allows it to participate in a wide array of chemical transformations. Researchers utilize this compound as a starting material or key intermediate for creating complex, biologically active molecules. chemimpex.comresearchgate.net
The reactivity of the double bond and the ester functional group enables various synthetic manipulations. For instance, tetralones, which are important precursors for many pharmaceutical substances, are examples of complex structures that can be synthesized from phenyl-butenoate type frameworks. researchgate.net Furthermore, research on related butenoate derivatives has shown their utility in synthesizing complex heterocyclic systems like the 1-azaspiro[4.4]nonane skeleton, a core component of certain alkaloids with potent antiproliferative activities. acs.org The inherent reactivity of this compound makes it a strategic asset for chemists exploring novel synthetic pathways and developing innovative compounds. chemimpex.com
Utilization in Fine Chemical Production Research
In the realm of fine chemicals, this compound serves as a key intermediate. chemimpex.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocompatible materials, and agricultural products. The versatility of this compound makes it an ideal precursor for synthesizing a variety of these high-value products. chemimpex.com Its ability to undergo various chemical reactions allows for the development of novel compounds with specific, desired properties. chemimpex.com The production of fragrances and flavors also falls within the scope of fine chemicals, where this compound and its trans-isomer are noted for their pleasant aromatic profiles. chemimpex.comchemimpex.com
Contribution to Medicinal Chemistry Research via Intermediate Synthesis
The importance of this compound is particularly prominent in medicinal chemistry, where it functions as a critical intermediate in the synthesis of pharmaceutical compounds. chemimpex.comchemimpex.com Its structural framework is a component of several larger molecules with therapeutic relevance.
A significant application of the 4-phenylbutenoate structure is its role as a precursor to a key chiral intermediate for a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. jiangnan.edu.cnnih.gov The crucial building block is ethyl (R)-2-hydroxy-4-phenylbutyrate, often abbreviated as (R)-HPBE. jiangnan.edu.cnnih.govresearchgate.net (R)-HPBE is integral to the synthesis of several widely used ACE inhibitors that treat hypertension and congestive heart failure. jiangnan.edu.cnnih.gov
This compound can be converted to the saturated ethyl 4-phenylbutanoate backbone through the hydrogenation of its carbon-carbon double bond. This saturated ester is a direct precursor to the target intermediate. A common industrial route to produce (R)-HPBE involves the asymmetric reduction of a related compound, ethyl 2-oxo-4-phenylbutyrate (OPBE). jiangnan.edu.cnhep.com.cnresearchgate.net The 4-phenylbutanoate skeleton, accessible from this compound, is the foundational structure for this vital pharmaceutical intermediate.
| ACE Inhibitor | Therapeutic Use | Precursor Intermediate |
| Enalapril | Hypertension, Heart Failure | Ethyl (R)-2-hydroxy-4-phenylbutyrate jiangnan.edu.cnnih.gov |
| Benazepril | Hypertension | Ethyl (R)-2-hydroxy-4-phenylbutyrate jiangnan.edu.cnnih.gov |
| Lisinopril | Hypertension, Heart Failure | Ethyl (R)-2-hydroxy-4-phenylbutyrate nih.gov |
| Ramipril | Hypertension, Heart Failure | Ethyl (R)-2-hydroxy-4-phenylbutyrate jiangnan.edu.cn |
| Quinapril | Hypertension, Heart Failure | Ethyl (R)-2-hydroxy-4-phenylbutyrate jiangnan.edu.cn |
Beyond ACE inhibitors, the structural motif of this compound is a valuable building block for a variety of other biologically significant scaffolds. Its utility extends to the synthesis of molecules targeting different diseases. For example, related phenylbutenoate structures serve as precursors in the synthesis of aryl-substituted cores for HIV-1 protease inhibitors.
Additionally, the core structure is relevant to the synthesis of tetralin scaffolds. researchgate.net These scaffolds are precursors to important neurological drugs like sertraline. researchgate.net The adaptability of the phenylbutenoate framework allows medicinal chemists to design and synthesize diverse molecular structures, aiding in the discovery of new therapeutic agents. dokumen.pub
| Biologically Relevant Scaffold | Potential Therapeutic Area |
| Aryl-substituted HIV-1 Protease Inhibitor Cores | Antiviral (HIV) |
| Tetralins | Antidepressants researchgate.net |
| 1-Azaspiro[4.4]nonanes | Anticancer acs.org |
| Imidazoles | Antifungal, Anti-inflammatory rsc.org |
Explorations in Specialty Polymer Synthesis Research
Research has also explored the use of this compound and its trans-isomer in the field of polymer chemistry. chemimpex.comchemimpex.com These compounds are employed in the production of specialty polymers. chemimpex.com Such polymers are designed to have specific properties for advanced applications, including specialized coatings and adhesives. chemimpex.com The incorporation of the 4-phenyl-2-butenoate monomer into a polymer chain can enhance material properties such as flexibility and durability. chemimpex.com This makes it a valuable component for industries like packaging and automotive that require high-performance materials. chemimpex.com While this application is noted in chemical literature, it represents an emerging area of research for this versatile compound. chemimpex.com
Stereochemical Control and Its Impact on Synthetic Research with Ethyl Cis 4 Phenyl 2 Butenoate
The Role of cis-Configuration in Directing Chemical Reactivity and Stereocontrol
The cis or (Z)-configuration of the double bond in ethyl cis-4-phenyl-2-butenoate is a critical determinant of its chemical behavior, setting it apart from its trans counterpart. This specific geometry introduces distinct steric and electronic effects that enhance its reactivity and potential in organic synthesis. chemimpex.com The spatial proximity of the phenyl group and the ethyl ester group in the cis isomer can lead to steric hindrance, influencing the trajectory of incoming reagents and favoring specific stereochemical outcomes in addition reactions.
This inherent stereochemistry is pivotal in directing the formation of new stereocenters. For instance, in cycloaddition reactions, the geometry of the alkene directly translates into the stereochemistry of the resulting cyclic product. masterorganicchemistry.com The cycloaddition of nitrones to butenoate derivatives, for example, shows that the cis or trans configuration of the resulting isoxazolidine (B1194047) product is dependent on the substituents of both the butenoate and the nitrone, highlighting the directing role of the initial stereochemistry. oup.com
Furthermore, electronic effects stemming from the cis-configuration can alter the reactivity of the molecule. The alignment of orbitals in the cis isomer can affect the stability of transition states in various reactions. In some molecular systems, such as N-vinyl amides, a cis conformation has been shown to decrease reactivity in polymerization reactions due to a combination of steric and electronic hindrance around the reactive center. tandfonline.com This principle underscores how the defined geometry of this compound can be harnessed to achieve high levels of stereocontrol in complex synthetic sequences. chemimpex.com
Strategies for Achieving Stereoisomeric Purity in Butenoate Derivatives
The synthesis of butenoate derivatives with high stereoisomeric purity is essential for their application in pharmaceuticals and fine chemicals. Several advanced strategies have been developed to this end, moving beyond simple separations to highly selective synthetic methods.
One powerful approach is asymmetric dihydroxylation , which can install two adjacent hydroxyl groups with a defined stereochemistry. For example, this method has been used to transform a 4-fluorobut-2E-enoate into all four of its possible diastereoisomers with high enantiomeric enrichment by using specific chiral ligands, such as derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). beilstein-journals.org
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative. Lipases, in particular, are widely used for the synthesis of chirally pure enantiomers due to their inherent stereoselectivity. researchgate.net These enzymes can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers with high optical purity. researchgate.netmdpi.com For instance, lipase-catalyzed acetylation has been employed in sequential processes to produce chiral alcohols with enantiomeric excess (ee) values greater than 99%. jst.go.jp
A third major strategy involves multi-step chemoenzymatic sequences . These pathways combine the best of chemical and biological catalysis to achieve high levels of stereocontrol. An example is the stereodivergent synthesis of all four stereoisomers of ethyl 2,3-dimethylglycerate, which utilized a combination of selective enzymatic reductions and lipase-catalyzed kinetic resolutions on a common racemic precursor. mdpi.comresearchgate.net Similarly, a combination of stereoselective enol tosylate formation, Suzuki-Miyaura cross-coupling, and enantioselective hydrogenation has been shown to provide full control over the stereochemistry of related compounds. acs.org
Table 1: Comparison of Strategies for Stereoisomeric Purity
| Strategy | Key Features | Typical Reagents/Catalysts | Achievable Purity | Reference |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | Installs two stereocontrolled hydroxyl groups. | OsO₄, Chiral Ligands (e.g., (DHQ)₂AQN) | High ee | beilstein-journals.org |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer from a racemic mix. | Lipases (e.g., Candida antarctica Lipase (B570770) B) | >95% ee | researchgate.netmdpi.com |
| Chemoenzymatic Sequences | Combination of chemical and enzymatic steps for full stereocontrol. | Enzymes, Metal catalysts (Pd, Rh) | >99% ee | jst.go.jpacs.org |
Stereodivergent Synthesis from Related Precursors
Stereodivergent synthesis enables the production of multiple stereoisomers of a product from a single, common starting material by slightly modifying the reaction pathway or reagents. This approach is highly efficient and provides access to a complete library of isomers for biological screening or further synthetic elaboration.
A prime example is the chemoenzymatic synthesis of all four stereoisomers of ethyl 2,3-dimethylglycerate. mdpi.comresearchgate.net This was achieved by starting with a racemic precursor and applying different biocatalysts or reaction conditions to steer the reaction towards each of the four possible products. The strategy involved:
(S)-selective enzymatic reduction to yield one isomer and the remaining unreacted (S)-enantiomer.
Reduction of the recovered (S)-enantiomer with a different biocatalyst to produce a second isomer.
Chemical reduction of the racemic starting material to produce a syn-diol mixture, followed by lipase-catalyzed kinetic resolution to separate the third and fourth isomers. researchgate.net
This modular approach highlights the power of combining different types of catalysis. Similar strategies have been applied to other classes of molecules. For instance, both cis and trans-4-phosphonomethyl-2-piperidinecarboxylic acids, potent NMDA receptor antagonists, were synthesized from the same chiral imine precursor derived from (R)-glyceraldehyde. researchgate.net The divergence was achieved by controlling the diastereoselective reduction of an exocyclic double bond.
Solvent choice can also be a critical factor in stereodivergence. In the synthesis of certain phenothiazine (B1677639) derivatives, performing a key amination step in toluene (B28343) resulted in a single inversion of stereochemistry, while running the same reaction in methanol (B129727) led to a net retention of configuration, providing access to both enantiomers from a common chiral intermediate. beilstein-journals.org These examples demonstrate the versatility of stereodivergent strategies in accessing the full stereochemical diversity of complex molecules related to butenoates.
Investigating Stereochemistry-Reactivity Relationships in Novel Transformations
Understanding the relationship between a molecule's stereochemistry and its reactivity is fundamental to developing new chemical transformations. For butenoate derivatives, this relationship has been explored in several contexts, revealing how the cis or trans geometry dictates the course and outcome of reactions.
One clear example is the hetero-Diels-Alder reaction . In the reaction of methyl 2-oxo-4-phenyl-3-butenoate with styrene, the ratio of trans to cis dihydropyran products was found to be highly dependent on the reaction temperature. clockss.org At lower temperatures, the trans product predominated as the kinetic product. However, at higher temperatures or longer reaction times, this initial product would isomerize to the more stable cis isomer. This demonstrates a transformation where the stereochemical outcome is tunable by the reaction conditions. clockss.org
Nitrone cycloadditions also showcase a strong stereochemistry-reactivity link. The reaction of nitrones with methyl 4,4,4-trifluoro-2-butenoate can yield either 4-ester-3,4-cis or 4-ester-3,4-trans isoxazolidines. oup.com The stereochemical preference is not absolute and depends on the specific substituents on both the nitrone and the butenoate. Computational studies of the transition states have been used to rationalize this observed stereoselectivity, providing deeper insight into the reaction mechanism. oup.com
The influence of stereochemistry extends to the reagents used in a transformation. In Wittig-type reactions to produce alkenes, the choice of the phosphorus-based reagent can dramatically alter the cis/trans ratio of the product. For instance, using triphenylphosphonium ylides often results in a mixture of isomers, while tributylphosphonium ylides can lead almost exclusively to the trans isomer. acs.org Similarly, the stereochemical outcome of aldol-type reactions can be inverted by simply changing the metal counterion of the enolate, with aluminum enolates giving one stereoisomer and copper or tin enolates giving the opposite. nih.gov These studies are crucial for designing novel synthetic methods with predictable and controllable stereochemical outcomes.
Table 2: Investigated Transformations and Stereochemical Outcomes
| Transformation | Substrate System | Key Finding | Impact on Synthesis | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder | Methyl 2-oxo-4-phenyl-3-butenoate | Product cis/trans ratio is temperature-dependent. | Allows for kinetic or thermodynamic control of stereochemistry. | clockss.org |
| Nitrone Cycloaddition | Methyl 4,4,4-trifluoro-2-butenoate | Stereochemical outcome (cis vs. trans) depends on substituents of both reactants. | Enables rational design of specific diastereomers based on reactant choice. | oup.com |
| Aldol-type Reaction | Various enolates | Stereoselectivity can be inverted by changing the metal counterion (Al vs. Cu/Sn). | Provides a switch to access opposite stereoisomers from the same precursors. | nih.gov |
| Wittig Reaction | Various aldehydes/ketones | Choice of phosphonium (B103445) reagent (triphenyl vs. tributyl) controls cis/trans product ratio. | Offers a method to tune alkene geometry in the final product. | acs.org |
Advanced Characterization and Computational Approaches in Research on Ethyl Cis 4 Phenyl 2 Butenoate
Spectroscopic Methodologies for Structural Elucidation
The precise arrangement of atoms and bonds in Ethyl cis-4-phenyl-2-butenoate is confirmed through a combination of powerful spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable-Temperature NMR)
While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, advanced NMR methods are crucial for unambiguously assigning the structure and stereochemistry of this compound. scribd.com Overlapping signals in 1D spectra of complex molecules can make interpretation difficult, a challenge that two-dimensional (2D) NMR techniques are designed to overcome. scribd.com
Two-Dimensional (2D) NMR: 2D NMR experiments map correlations between nuclei, providing clear evidence of connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show cross-peaks between the vinyl protons (H2 and H3) and between the benzylic protons (H4) and the adjacent vinyl proton (H3), confirming the butenoate backbone's connectivity. scribd.com
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate protons with the carbons they are directly attached to. scribd.comscribd.com This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining stereochemistry as it identifies protons that are close in space, not just through bonds. scribd.com For this compound, a key NOESY correlation would be expected between the vinyl protons (H2 and H3), confirming their cis relationship across the double bond.
Variable-Temperature (VT) NMR: VT-NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes, such as conformational changes. Molecules can exist as a mixture of different conformers that interconvert rapidly at room temperature, resulting in averaged NMR signals. By lowering the temperature, this interconversion can be slowed or stopped, allowing for the observation of individual conformers. For this compound, VT-NMR could be used to study the rotational barriers of the phenyl group and the ethyl ester group, providing insight into the molecule's conformational preferences and flexibility.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known chemical shift ranges and data from similar compounds. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ethyl) | 1.2 - 1.3 (triplet) | ~14 |
| -O-CH₂- (ethyl) | 4.1 - 4.2 (quartet) | ~60 |
| C=O | - | ~166 |
| H-2 (vinyl) | 5.8 - 6.0 (doublet) | ~120 |
| H-3 (vinyl) | 6.2 - 6.4 (multiplet) | ~145 |
| H-4 (benzylic) | 3.5 - 3.7 (doublet) | ~35 |
| Phenyl C-H | 7.2 - 7.4 (multiplet) | ~126-129 |
| Phenyl C (ipso) | - | ~140 |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a precise map of electron density, from which the exact position of every atom in the crystal lattice can be determined.
For a chiral molecule, anomalous dispersion effects can be used to unambiguously determine its absolute stereochemistry. Although specific crystallographic data for this compound is not publicly available, the methodology remains the gold standard. Should a suitable single crystal be grown, X-ray diffraction would provide incontrovertible proof of the cis (or Z) configuration of the double bond by precisely measuring bond angles and dihedral angles. It would also reveal the molecule's preferred conformation in the solid state and how intermolecular forces, such as π-π stacking of the phenyl rings, influence crystal packing.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments.
For this compound (C₁₂H₁₄O₂, molecular weight 190.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 190. chemimpex.comchemspider.comscbt.com The analysis of the fragment ions provides a fingerprint that helps to confirm the structure.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity of Fragment | Identity of Lost Neutral Fragment |
| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion |
| 145 | [C₁₀H₉O]⁺ | C₂H₅O· (ethoxy radical) |
| 117 | [C₉H₉]⁺ | COOC₂H₅ (ethoxycarbonyl radical) |
| 115 | [C₉H₇]⁺ | - |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational Chemistry and Molecular Modeling Studies
Computational methods complement experimental data by providing a theoretical framework to understand the structure, reactivity, and dynamic behavior of molecules at an atomic level.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, energies, and spectroscopic properties. scielo.brrsc.org For this compound, DFT calculations can be used to analyze reaction pathways, such as the isomerization from the cis to the more stable trans isomer. researchtrends.net
By calculating the energies of the ground states (reactants and products) and the transition states, a complete energy profile for a reaction can be constructed. researchgate.net For instance, a DFT study on the acid-catalyzed isomerization of similar γ-alkylidenebutenolides showed that while the Z-isomer is often more stable in its neutral form, protonation can lead to preferential stabilization of the E-isomer, explaining the observed isomerization. scielo.br Such calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict activation energies and reaction kinetics, providing insights that are difficult to obtain experimentally. researchtrends.net
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational flexibility. mdpi.comtdl.org
For this compound, MD simulations, often performed in a simulated solvent to mimic experimental conditions, can explore the molecule's accessible conformations. researchgate.net These simulations reveal the relative populations of different conformers, the energy barriers between them, and the timescales of their interconversion. researchgate.net This provides a dynamic picture of the molecule's structure, highlighting the flexibility of the C-C single bonds which allows for rotation of the phenyl and ethyl ester groups. The results from MD simulations can be combined with NMR data, like NOESY, to build a robust model of the molecule's behavior in solution. mdpi.com
Prediction of Reactivity and Selectivity through Theoretical Models
Theoretical and computational models have become indispensable tools in modern chemical research, offering profound insights into the reactivity and selectivity of molecules like this compound. These approaches, primarily rooted in quantum chemistry, allow for the detailed examination of electronic structures and the prediction of reaction pathways, complementing and guiding experimental work.
At the forefront of these theoretical methods is Density Functional Theory (DFT), a computational approach that calculates the electronic structure of atoms, molecules, and solids. rsc.orgjmaterenvironsci.com For this compound, DFT calculations can be employed to determine key properties that govern its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). rsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net
Molecular Electron Density Theory (MEDT) is another powerful framework used to study reaction mechanisms and selectivity. rsc.orgrsc.org By analyzing the electron density, MEDT can predict the most likely pathways for reactions such as cycloadditions, providing a detailed picture of bond formation and breaking. rsc.org
Reactivity Descriptors from Conceptual DFT
Conceptual DFT provides a set of reactivity indices that quantify and predict the chemical behavior of molecules. jmaterenvironsci.com These descriptors are calculated from the electronic properties obtained through DFT. For a given reaction, these indices can predict whether a molecule will act as a nucleophile or an electrophile and can help rationalize the regioselectivity and stereoselectivity of reactions. rsc.orgjmaterenvironsci.com
For instance, in a potential reaction involving this compound, these models can predict whether an incoming reagent will attack the α-carbon, β-carbon, or the carbonyl carbon of the ester group. This is achieved by calculating local reactivity indices like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. jmaterenvironsci.compreprints.org
| Theoretical Parameter | Significance for Reactivity/Selectivity Prediction |
| HOMO Energy | Indicates the molecule's capacity to act as an electron donor (nucleophile). Higher energy suggests stronger nucleophilicity. rsc.orgresearchgate.net |
| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor (electrophile). Lower energy suggests stronger electrophilicity. rsc.orgresearchgate.net |
| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. Influences the direction of electron transfer in a reaction. rsc.orgjmaterenvironsci.com |
| Chemical Hardness (η) | Measures the resistance to a change in electron distribution. Hard molecules have large HOMO-LUMO gaps. rsc.org |
| Electrophilicity Index (ω) | A global index that quantifies the electrophilic power of a molecule. rsc.orgjmaterenvironsci.com |
| Nucleophilicity Index (N) | A global index that quantifies the nucleophilic power of a molecule. rsc.orgjmaterenvironsci.com |
| Fukui Functions (f(r)) | A local reactivity descriptor that identifies the most reactive sites within a molecule for different types of attack (nucleophilic, electrophilic, radical). jmaterenvironsci.compreprints.org |
Modeling Reaction Pathways and Transition States
Beyond static reactivity indices, theoretical models are used to map out the entire energy landscape of a chemical reaction. This involves locating the transition state structures—the highest energy points along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate.
By comparing the activation energies for different possible reaction pathways (e.g., leading to different regioisomers or stereoisomers), chemists can predict the major product of a reaction. rsc.org For this compound, this could be applied to predict the stereochemical outcome of reactions such as asymmetric hydrogenation or conjugate additions. For example, DFT calculations can be used to rationalize the diastereoselectivity in cycloaddition reactions by analyzing the transition state energies for different approaches of the reacting molecules. beilstein-journals.org
The application of these computational tools allows researchers to build predictive models for the behavior of this compound in various chemical transformations, guiding the design of new synthetic methods with high efficiency and selectivity.
Future Perspectives and Emerging Research Avenues for Ethyl Cis 4 Phenyl 2 Butenoate
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic pathways for fine chemicals, including unsaturated esters like Ethyl cis-4-phenyl-2-butenoate. Research is moving towards methodologies that reduce waste, minimize energy consumption, and utilize less toxic reagents.
One promising green alternative to traditional oxidation methods, such as those using osmium tetroxide, is the use of iron-based catalysts. For instance, an iron(II) complex has been effectively used for the enantioselective cis-hydroxylation of phenyl trans-2-methyl-2-butenoate, a structurally related compound, using aqueous hydrogen peroxide as the oxidant. mdpi.comresearchgate.net This approach yielded the corresponding diol in high yield (87%) and excellent enantiomeric excess (>99%), highlighting a potential pathway for greener modifications of the butenoate backbone. mdpi.comresearchgate.net
Furthermore, the use of biocatalysis represents a significant avenue for the green synthesis of related chiral intermediates. Enzymatic reductions, for example, are employed for the asymmetric synthesis of (R)-HPBE (ethyl (R)-2-hydroxy-4-phenylbutanoate), a key precursor for certain pharmaceuticals. researchgate.net These biocatalytic systems, often featuring enzymes like carbonyl reductase, can operate in aqueous media and offer high selectivity, thereby reducing the need for hazardous solvents and reagents. researchgate.netscispace.com The development of multi-enzyme cascade reactions further enhances the efficiency and sustainability of these synthetic routes. researchgate.net
The exploration of non-toxic, inexpensive reagents and solvents is another cornerstone of green synthesis. For related cinnamic acid derivatives, deep eutectic solvents composed of choline (B1196258) chloride and urea (B33335) have been successfully used in amidation reactions, demonstrating the potential for replacing conventional volatile organic compounds. beilstein-journals.orgnih.gov
Integration into Flow Chemistry Systems for Enhanced Production
Continuous flow chemistry offers substantial advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The integration of this compound synthesis into flow systems is an emerging area of research aimed at boosting production efficiency.
Studies on related cinnamic acid derivatives have demonstrated the feasibility of using continuous flow systems for various transformations. For example, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) has been used in a continuous flow mechanochemistry setup to produce amides and hydrazides from cinnamic acids in moderate to high yields. beilstein-journals.orgnih.gov Impressively, this method was scalable, capable of producing products on a 100-gram scale with yields up to 90%. beilstein-journals.orgnih.gov
Flow chemistry is particularly well-suited for catalytic reactions, including hydrogenations and oxidations, which are relevant to the synthesis and modification of this compound. The use of packed-bed microreactors with heterogeneous catalysts, such as bimetallic Au–Pd/TiO2 for the oxidation of cinnamyl alcohol, provides a model for how such reactions could be implemented for related substrates in a continuous manner. rsc.org Although challenges like catalyst deactivation need to be addressed, flow systems offer precise control over reaction parameters, which can help optimize catalyst lifetime and performance. rsc.orgwhiterose.ac.uk
The development of specialized flow reactors, such as miniature continuously stirred tank reactors (CSTRs), helps overcome issues like clogging that can occur in simple tube reactors, making the technology more robust for multi-step syntheses. whiterose.ac.uk
Table 1: Comparison of Batch vs. Flow Processes for Related Cinnamic Acid Derivative Synthesis
| Parameter | Batch Process | Flow Chemistry Process | Reference |
|---|---|---|---|
| Reaction Type | Amidation of Cinnamic Acid | Continuous Flow Mechanochemistry Amidation | beilstein-journals.orgnih.gov |
| Reagent | TCT/PPh3 | EDC·HCl | beilstein-journals.orgnih.gov |
| Scalability | Gram scale | Up to 100 g | beilstein-journals.orgnih.gov |
| Productivity | Lower | Up to 60 times higher productivity | unimi.it |
| Space-Time Yield | Lower | Increased up to 113 times | unimi.it |
Exploration of Novel Catalytic Systems for Sustainable Transformations
The transformation of this compound and its precursors can be made more efficient and sustainable through the development of novel catalytic systems. Research is focused on moving away from stoichiometric reagents and towards catalytic cycles that utilize cheaper, more abundant metals or even metal-free approaches.
One area of intense investigation is catalytic hydrogenation. While palladium on carbon is a conventional choice, novel homogeneous catalysts based on rhodium and ruthenium with chiral phosphine (B1218219) ligands have been studied for the asymmetric hydrogenation of related enamides, offering pathways to specific diastereomers. researchgate.net
Iron catalysis is emerging as a low-cost, environmentally benign alternative to precious metal catalysts for various transformations. mdpi.comresearchgate.net Iron(II) complexes bearing specific tetradentate N4 ligands have shown remarkable efficiency in the asymmetric cis-dihydroxylation of trisubstituted alkenes, a reaction that is challenging to achieve with high enantioselectivity. researchgate.net This suggests a potential application for the stereoselective functionalization of the double bond in this compound.
Additionally, metal-free catalytic systems are gaining traction. For instance, antimony, in the presence of N-hydroxyphthalimide as a co-catalyst, has been identified as a novel catalyst for cross-dehydrogenative coupling (CDC) reactions under mild, aerobic conditions. u-tokyo.ac.jp This discovery challenges the traditional view of antimony compounds as merely stable counter-ions and opens up new possibilities for C-H functionalization reactions. u-tokyo.ac.jp
Table 2: Examples of Novel Catalytic Systems for Transformations of Related Compounds
| Catalyst System | Reaction Type | Substrate Example | Key Finding | Reference |
|---|---|---|---|---|
| Iron(II) complex with N4 ligand | Asymmetric cis-dihydroxylation | Phenyl trans-2-methyl-2-butenoate | Green alternative to OsO4, >99% ee | mdpi.comresearchgate.net |
| Rh-Josiphos | Asymmetric Hydrogenation | N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide | Diastereoselective reduction of a challenging enamide | researchgate.net |
| Antimony / N-hydroxyphthalimide | Cross-Dehydrogenative Coupling | Tertiary Amines | Novel metal-free catalytic system under aerobic conditions | u-tokyo.ac.jp |
Potential in Materials Science: Advanced Polymer Monomers (chemical research focus)
The unique structure of this compound, featuring an ester group, a phenyl ring, and a reactive double bond, makes it a candidate for investigation as a monomer in the synthesis of advanced polymers. While specific research on the polymerization of the cis isomer is not widely documented, its structural motifs are found in monomers used for creating specialty polymers. chemimpex.comchemimpex.com
The ester linkage allows for the formation of polyesters through condensation polymerization or ring-opening polymerization if converted to a cyclic lactone. chemguide.co.uklibretexts.org Polyesters are a major class of polymers with diverse applications, and incorporating the phenylbutenoate structure could impart specific properties such as increased thermal stability or altered hydrophobicity. google.com
The ethylenic linkage in the butenoate chain is susceptible to addition polymerization. This allows for the creation of homopolymers or its use as a comonomer to be interpolymerized with other vinyl monomers like vinyl acetate (B1210297), methyl acrylate, or styrene. google.com Such copolymerization can produce materials with tailored physical properties, potentially for use in specialized coatings and adhesives where enhanced durability and performance are required. chemimpex.comchemimpex.com A patent for novel ester polymers suggests that monomers with similar structures can be polymerized via bulk, emulsion, or solution techniques, using free-radical initiators. google.com
Furthermore, the development of multifunctional polymers through methods like lipase-catalyzed polymerization of various monomers (including diesters and diols) points to sophisticated strategies where a monomer like this compound could be incorporated to create biodegradable and functional materials for applications such as gene delivery. nih.gov
Expanding its Scope in Diverse Synthetic Methodologies
This compound serves as a versatile intermediate in organic synthesis, with its reactivity centered around the α,β-unsaturated ester moiety. chemimpex.comchemimpex.com Its cis-configuration can influence the stereochemical outcome of reactions, making it a valuable building block for complex target molecules. chemimpex.com
The compound can undergo a variety of transformations:
Reduction: The ester and the double bond can be reduced using agents like lithium aluminum hydride, sodium borohydride, or through catalytic hydrogenation to yield saturated esters, alcohols, or alkanes. The selective reduction of one functional group over the other is a key area for methodological development. For instance, catalytic hydrogenation is a common method for selectively reducing the carbon-carbon double bond. researchgate.net
Oxidation: The double bond can be oxidized to form diols or cleaved to yield aldehydes or carboxylic acids, depending on the oxidizing agent used.
Nucleophilic Addition: The conjugated system is susceptible to Michael addition, where nucleophiles add to the β-carbon. This is a powerful C-C bond-forming reaction.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [2+2] photodimerization, which has been investigated for related cinnamic acid derivatives to produce cyclobutane (B1203170) rings. unimi.it
The compound is a precursor for synthesizing more complex structures, including heterocyclic systems and intermediates for pharmaceuticals. chemimpex.comchemimpex.com For example, related 4-phenyl-4-oxo-2-butenoate derivatives are key intermediates for various medicines. google.com Methodologies involving indium-promoted additions to aldehydes have been explored with related butenoates to create multiple stereocenters with high diastereoselectivity. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
